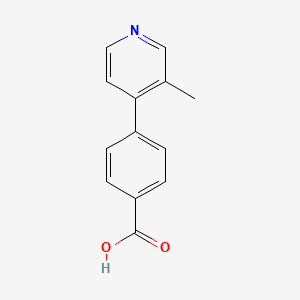
Benzoic acid, 4-(3-methyl-4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(3-methyl-4-pyridinyl)- is a compound with significant importance in various fields of scientific research It is known for its unique structure, which includes a benzoic acid moiety substituted with a 3-methyl-4-pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(3-methyl-4-pyridinyl)- involves several steps. One common method includes the reaction of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with 3-(aminoiminomethyl)amino-4-methyl-benzoic acid methyl ester mononitrate in the presence of sodium hydroxide and 1-butanol. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, hydrochloric acid is added, and the product is filtered, washed, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(3-methyl-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and pyridinyl derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Benzoic acid, 4-(3-methyl-4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-(3-methyl-4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- Benzoic acid, 3-methyl-4-(4-pyridinyl)-
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Uniqueness
Benzoic acid, 4-(3-methyl-4-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-(3-methylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-14-7-6-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |
InChIキー |
MGHIPNJDGSIPHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


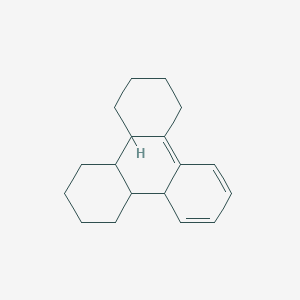

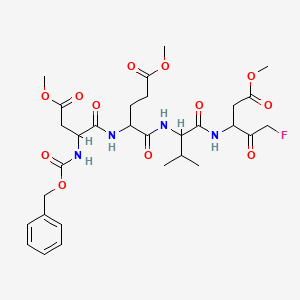
![2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13392290.png)
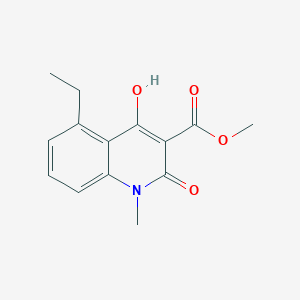
![4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13392310.png)
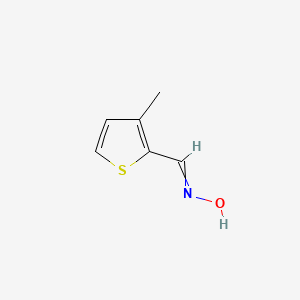
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13392323.png)
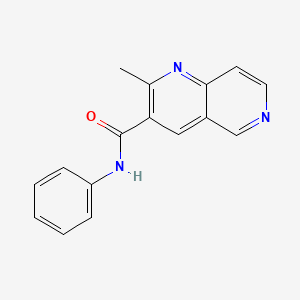
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
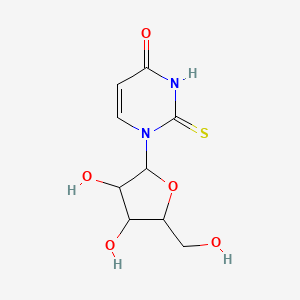
![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
